molecular formula C8H13N B031982 3-Ethyl-2,4-dimethyl-1H-pyrrole CAS No. 517-22-6

3-Ethyl-2,4-dimethyl-1H-pyrrole

Cat. No.: B031982
CAS No.: 517-22-6
M. Wt: 123.2 g/mol
InChI Key: ZEBBLOXDLGIMEG-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethyl-1H-pyrrole (CAS 517-22-6), also known as cryptopyrrole, is a substituted pyrrole derivative with the molecular formula C₈H₁₃N and a molecular weight of 123.2 g/mol. Its structure features methyl groups at positions 2 and 4 and an ethyl group at position 3 on the pyrrole ring. This compound is a critical intermediate in organic synthesis, particularly for boron-dipyrromethene (BODIPY) dyes, and is used diagnostically for pyrrole disorders like pyroluria, which involve abnormal hemoglobin synthesis . Physically, it is a liquid at room temperature (density 0.913 g/cm³, refractive index 1.496) and is soluble in ethanol, ether, benzene, and chloroform .

Preparation Methods

Bromination-Ring Closure Strategy

Bromination of Propionaldehyde

The initial step in a widely cited synthetic pathway involves the bromination of propionaldehyde using molecular bromine (Br₂) in a non-proton solvent (e.g., dichloromethane or carbon tetrachloride) at 0–50°C . This exothermic reaction generates 2-bromopropanal, a key intermediate, with high regioselectivity (>90% conversion) . The choice of solvent critically influences reaction kinetics, as polar aprotic solvents stabilize the transition state and minimize side reactions such as over-bromination .

Pyrrole Ring Formation

The subsequent ring-closure reaction combines 2-bromopropanal with ethyl acetoacetate and aqueous ammonia (25–30% NH₃) under controlled conditions (0–50°C, 10–14 hours) . Ethyl acetoacetate serves as a dual-purpose reagent, contributing both the acetyl and ethyl groups to the pyrrole backbone. Ammonia facilitates deprotonation and cyclization, yielding 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as the primary product . While this intermediate is not the target compound, its hydrolysis and decarboxylation under acidic conditions (e.g., HCl/EtOH reflux) could theoretically yield 3-ethyl-2,4-dimethyl-1H-pyrrole, though this step remains speculative in the cited literature .

Table 1: Reaction Parameters for Bromination-Ring Closure

ParameterConditionsYield/Conversion
Bromination solventDichloromethane>90%
Reaction temperature0–50°C
Ammonia concentration25–30% (aq.)
Ring-closure duration10–14 hours75–85%

Diethyl Dicarboxylate Hydrolysis Pathway

Synthesis of 2,4-Dimethylpyrrole-3,5-diethyl Dicarboxylate

A parallel approach begins with the condensation of methyl acetoacetate and sodium nitrite (NaNO₂) in acetic acid at 5–15°C, followed by zinc-mediated reduction . This step produces 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate, a diester precursor, in 36% yield . The use of zinc powder ensures selective reduction of nitroso intermediates while avoiding over-reduction .

Alkaline Hydrolysis and Decarboxylation

Hydrolysis of the diester with potassium hydroxide (KOH) under reflux yields 2,4-dimethylpyrrole, which is subsequently functionalized via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . While this method primarily targets 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde, substituting formylation reagents with ethylating agents (e.g., ethyl bromide or triethyloxonium tetrafluoroborate) could introduce the ethyl group at position 3 .

Table 2: Key Steps in Diethyl Dicarboxylate Hydrolysis

StepReagents/ConditionsYield
Diester synthesisMethyl acetoacetate, NaNO₂, Zn36%
Alkaline hydrolysisKOH (aq.), reflux38%
FunctionalizationPOCl₃, DMF, 0–25°C42%

Lewis Acid-Catalyzed Cyclization

Boron Trifluoride-Mediated Ring Closure

In a modified Knorr pyrrole synthesis, this compound is synthesized via BF₃·Et₂O-catalyzed cyclization of ethyl 3-aminocrotonate derivatives . This method, adapted from BODIPY dye synthesis, involves reacting this compound with aldehydes in methanol under acidic conditions (HBr) . The boron trifluoride complex stabilizes the dipyrrin intermediate, enabling high-purity isolation via crystallization .

Solvent and Temperature Optimization

The reaction proceeds optimally in methanol at 25°C, achieving 65–75% yield after 24 hours . Elevated temperatures (>40°C) promote side reactions, while polar solvents (e.g., DMF) reduce regioselectivity .

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (300 MHz, CDCl₃) of this compound derivatives reveals distinct resonances:

  • δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)

  • δ 2.10 (s, 6H, 2×CH₃)

  • δ 6.45 (s, 1H, pyrrole-H) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, MeOH/H₂O = 70:30) confirms ≥98% purity for crystallized products, with retention times of 8.2–8.5 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H13N
  • Molecular Weight : Approximately 123.1955 g/mol
  • Structure : Characterized by a five-membered aromatic ring containing one nitrogen atom, with two methyl groups at the 2 and 4 positions and an ethyl group at the 3 position.

Organic Electronics

3-Ethyl-2,4-dimethyl-1H-pyrrole is utilized in the development of conjugated systems that exhibit unique electronic properties. Research has indicated its potential in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable structures can enhance the efficiency of OLEDs.
  • Solar Cells : Its photophysical properties make it a candidate for use in organic solar cells.

Photochemistry

The compound serves as a precursor for synthesizing various dyes, particularly BODIPY dyes, which are known for their bright fluorescence and stability. These dyes have applications in:

  • Bioimaging : BODIPY derivatives can be used as fluorescent markers in biological studies.
  • Sensors : The unique optical properties of these dyes allow them to be employed in chemical sensors.

Medicinal Chemistry

While this compound itself is not biologically active, it has been explored for its potential to synthesize biologically relevant compounds. Notable applications include:

  • Antimicrobial Agents : Preliminary studies suggest that derivatives may exhibit antimicrobial properties.
  • Pharmacological Research : Its structural similarity to other biologically active pyrroles positions it as a lead compound for drug development.

Case Study 1: Synthesis of Dipyrrins

Research has demonstrated the successful synthesis of meso-benzyl and meso-alkyl dipyrrin salts using this compound. These compounds exhibit interesting photochemical properties that make them suitable for applications in sensors and photocatalysis.

Case Study 2: BODIPY Dyes

Studies have shown that derivatives synthesized from this compound can be used in bioimaging due to their ability to fluoresce upon interaction with specific cellular components. This has implications for cancer research and cellular biology.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 3-Ethyl-2,4-dimethyl-1H-pyrrole and Analogues

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound 517-22-6 C₈H₁₃N 123.2 N/A (liquid) EtOH, ether, benzene, chloroform
2,4-Dimethylpyrrole 625-82-1 C₆H₉N 95.14 N/A EtOH, ether
2,5-Dimethylpyrrole 625-84-3 C₆H₉N 95.14 N/A EtOH, ether
Ethyl 3,5-dimethylpyrrole-2-carboxylate 2199-44-2 C₉H₁₃NO₂ 167.21 125 EtOH, acetone

Key Observations :

  • Substituent Impact : The ethyl and methyl groups in this compound increase its molecular weight and hydrophobicity compared to simpler dimethylpyrroles (C₆H₉N). The carboxylate derivatives (e.g., ethyl esters) exhibit higher molecular weights and melting points due to polar functional groups .
  • Solubility: While this compound shares ethanol/ether solubility with simpler analogues, its higher alkyl substitution reduces water solubility, making it ideal for non-polar synthetic environments .

Comparison with Other Pyrroles :

  • Simpler pyrroles (e.g., 2,4-dimethylpyrrole) lack the ethyl group, reducing steric hindrance and altering electronic properties, which can lead to less controlled reaction pathways in BODIPY synthesis .
  • Carboxylate-substituted pyrroles (e.g., ethyl 3,5-dimethylpyrrole-2-carboxylate) introduce electron-withdrawing groups, which may hinder condensation reactions compared to the electron-donating ethyl/methyl groups in this compound .

Table 2: Antifungal Activity of Pyrrole Derivatives

Compound Class EC₅₀ Against R. solani (µg/mL) Key Substituents
This compound derivatives (e.g., 3cd) 12.5 Ethyl, methyl, halogen groups
Other substituted pyrroles >50 Halogen, carboxylate groups

Key Findings :

  • Derivatives of this compound exhibit superior antifungal activity against Rhizoctonia solani compared to other pyrroles, likely due to optimal lipophilicity from ethyl/methyl groups enhancing membrane penetration .
  • Carboxylate or bulkier substituents reduce activity, possibly by decreasing cell permeability or interfering with target binding .

Biological Activity

3-Ethyl-2,4-dimethyl-1H-pyrrole is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and fungicidal properties, as well as its role in synthetic chemistry.

Chemical Structure and Properties

This compound features a five-membered aromatic heterocyclic structure with an ethyl group at the 3-position and two methyl groups at the 2 and 4 positions. This unique arrangement contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action and efficacy require further investigation.
  • Fungicidal Activity : Recent findings have demonstrated that derivatives of this compound show significant fungicidal activity against various phytopathogens. For example, it has been tested against species such as Fusarium graminearum and Rhizoctonia solani, showing effective inhibition at concentrations around 500 μg/mL .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Fungicidal Activity Study :
    • Objective : To evaluate the fungicidal effects of derivatives of this compound against common phytopathogens.
    • Methodology : In vitro assays were conducted to assess the inhibition rates against six different fungal species.
    • Results : The study found that certain derivatives exhibited higher inhibition rates compared to others, indicating that structural modifications significantly impact biological activity .
  • Synthesis and Structural Study :
    • Objective : To synthesize new pyrrole derivatives and evaluate their pharmacological properties.
    • Findings : The synthesized compounds demonstrated varying degrees of anti-inflammatory and antimicrobial activities. The structural analysis revealed insights into how substituents affect biological interactions .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with various pyrrole derivatives compared to this compound:

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial & FungicidalModerate activity against Fusarium species
2-MethylpyrroleAntimicrobialEffective against specific bacterial strains
3-MethylpyrroleAntioxidantExhibits free radical scavenging properties
2,5-DimethylpyrroleAntifungalStrong inhibition of fungal growth

While specific mechanisms for the biological activity of this compound remain largely unexplored, it is hypothesized that:

  • Interaction with Biological Targets : The compound may interact with enzymes or receptors involved in metabolic pathways, potentially modulating their activity.
  • Structural Influence on Activity : The presence of ethyl and dimethyl groups likely influences the compound's ability to penetrate biological membranes or bind to target sites effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-2,4-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis involves acid-catalyzed condensation of acylated pyrroles. For example, this compound was synthesized via condensation of (4-bromo-3,5-dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone with this compound under BF₂ chelation . Another route uses KOH in ethylene glycol at 160°C for deprotonation and acylation, followed by extraction with CH₂Cl₂ and drying over Na₂SO₄ . Yield optimization requires controlled stoichiometry, temperature gradients, and purification via column chromatography. Conflicting yields (e.g., 60–87% in different studies) suggest solvent polarity and catalyst selection as critical variables .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths and angles .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows δ 1.17–1.47 ppm (ethyl/methyl groups) and δ 6.32–7.93 ppm (pyrrole protons) .
  • Mass spectrometry (MS) : ESIMS confirms molecular ions (e.g., m/z 123.2 for C₈H₁₃N) . Discrepancies in reported δ values (e.g., ±0.1 ppm shifts) may arise from solvent effects or instrument calibration; deuterated solvent controls are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in ventilated areas, away from ignition sources .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Spill management : Use inert absorbents (e.g., sand) and avoid water to prevent fire spread . Contradictory flash points (71°C in SDS vs. 197°C in other reports) necessitate verifying material-specific data before thermal experiments .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:

  • Electronegativity and hardness : Global hardness (η) and Fukui functions identify nucleophilic/electrophilic sites using software like Gaussian with B3LYP/6-311+G(d,p) basis sets .
  • Polarizability : Predicted value of 15.8×10⁻²⁴ cm³ aligns with experimental data, validating substituent effects on electron distribution . Discrepancies between computed and observed dipole moments (if any) require solvent effect corrections (e.g., PCM model) .

Q. What are the key reactivity patterns of this compound in heterocyclic functionalization?

  • Methodological Answer : The compound undergoes:

  • Electrophilic substitution : Bromination at the 4-position under NBS/light conditions .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst .
  • Condensation : Forms BODIPY fluorophores via BF₂ chelation, critical for fluorescent dye synthesis . Conflicting reactivity (e.g., regioselectivity in acylation) can be resolved by steric maps derived from X-ray data .

Q. How does this compound contribute to biomedical research, particularly in pyrrole metabolism disorders?

  • Methodological Answer :

  • Diagnostic applications : Serves as a biomarker for pyroluria, detected via HPLC-UV in urine samples (retention time ~8.2 min) .
  • Mechanistic studies : Overproduction of pyrroles disrupts hemoglobin synthesis; in vitro assays with heme precursors (e.g., δ-ALA) quantify inhibition kinetics . Contradictory clinical thresholds (e.g., urinary concentration norms) require cohort-specific calibration .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

  • Methodological Answer :

  • Boiling point : Discrepancies (71°C vs. 197°C) arise from measurement conditions (e.g., reduced pressure vs. ambient). Use Antoine equation adjustments for pressure corrections .
  • Solubility : Conflicting data (e.g., "NA" vs. 0.5 mg/mL in DMSO) necessitate validation via saturation shake-flask method with UV quantification .

Properties

IUPAC Name

3-ethyl-2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBLOXDLGIMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20199647
Record name Kryptopyrrole
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Molecular Weight

123.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

517-22-6
Record name 2,4-Dimethyl-3-ethylpyrrole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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